molecular formula C20H30N2O4S2 B12236049 3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide

Cat. No.: B12236049
M. Wt: 426.6 g/mol
InChI Key: KVCWUYGZXKZERF-UHFFFAOYSA-N
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Description

3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is an organic compound with a complex structure that includes a methanesulfonylphenyl group, a morpholinyl group, and a thianyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methanesulfonylphenylamine with a thianylmethyl chloride derivative in the presence of a base to form the intermediate. This intermediate is then reacted with morpholine under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The morpholinyl and thianyl groups can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methanesulfonylphenyl)morpholin-3-one
  • 3-{5-[(morpholin-4-yl)methyl]thiophen-3-yl}prop-2-yn-1-ol

Uniqueness

3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonyl group provides strong electron-withdrawing effects, while the morpholinyl and thianyl groups enhance its binding affinity and selectivity for molecular targets.

This compound’s unique structure and properties make it a valuable tool in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Properties

Molecular Formula

C20H30N2O4S2

Molecular Weight

426.6 g/mol

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]propanamide

InChI

InChI=1S/C20H30N2O4S2/c1-28(24,25)18-5-2-17(3-6-18)4-7-19(23)21-16-20(8-14-27-15-9-20)22-10-12-26-13-11-22/h2-3,5-6H,4,7-16H2,1H3,(H,21,23)

InChI Key

KVCWUYGZXKZERF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2(CCSCC2)N3CCOCC3

Origin of Product

United States

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